6-ethyl 3-methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound 6-ethyl 3-methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate features a thieno[2,3-c]pyridine core substituted with:
- Ethyl and methyl ester groups at positions 6 and 3, respectively.
- A 2-position benzamido group linked to a 4-methylpiperidinylsulfonyl moiety.
However, specific data on its synthesis, biological activity, or physical properties are absent in the provided evidence.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O7S2/c1-4-35-25(31)27-12-11-19-20(15-27)36-23(21(19)24(30)34-3)26-22(29)17-5-7-18(8-6-17)37(32,33)28-13-9-16(2)10-14-28/h5-8,16H,4,9-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJGHMJLFZBAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a novel chemical entity characterized by its complex structure, which includes a thieno[2,3-c]pyridine core and various functional groups. This unique configuration suggests potential biological activities that warrant detailed exploration.
Structural Characteristics
The compound features:
- Thieno[2,3-c]pyridine core : Known for its role in various biological activities.
- Benzamido group : Often linked to enhanced pharmacological properties.
- Piperidine sulfonyl moiety : Implicated in receptor interactions and biological signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties by targeting specific signaling pathways. For instance, the inhibition of the Hedgehog (Hh) signaling pathway has been linked to the modulation of cancer cell proliferation. The thieno[2,3-c]pyridine derivatives have shown promise as inhibitors of this pathway, suggesting that our compound may also possess similar anticancer efficacy .
Enzyme Inhibition
The structural components of this compound suggest potential interactions with various enzymes:
- Phosphodiesterase (PDE) Inhibitors : Compounds with similar piperidine structures have been shown to selectively inhibit PDEs, which are crucial in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, promoting various biological effects including anti-inflammatory responses .
Case Study: Hedgehog Pathway Inhibition
In a study exploring the design of Hedgehog pathway inhibitors, modifications to compounds similar to our target were made to enhance potency and solubility. The optimized derivatives demonstrated improved inhibition of Hh signaling with IC50 values in the nanomolar range. These findings suggest that the unique functional groups in our compound could similarly enhance its biological activity against cancer cells through Hh pathway modulation .
Comparative Analysis with Similar Compounds
Mechanistic Insights
The biological activity of the compound can be attributed to several mechanisms:
- Hydrolysis : The ester groups can undergo hydrolysis under physiological conditions, potentially releasing active carboxylic acids that may enhance bioactivity.
- Oxidation and Reduction Reactions : The sulfur atom in the thieno core can be oxidized or reduced, leading to different derivatives that may exhibit varied biological activities.
- Nucleophilic Substitution : The sulfonyl group can participate in nucleophilic substitution reactions, allowing for further modifications that could enhance potency or selectivity against specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Ester Group Variations
Diethyl 2-Amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Key Differences: Lacks the benzamido-sulfonyl-piperidine substituent at position 2; instead, it has an amino group.
- Properties: Similarity score: 1.00 (highest structural overlap) . Melting point: Not reported, but analogs like 6-ethyl 3-methyl 2-amino-... (4d) have a melting point of 152–154°C . Synthesis: Prepared via condensation of methyl 2-cyanoacetate and ethyl 4-oxopiperidine-1-carboxylate (84% yield) .
6-Ethyl 3-Methyl 2-Amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4d)
- Key Differences: Shares the ethyl/methyl ester groups but replaces the benzamido-sulfonyl group with an amino substituent.
- Properties: Yield: 84% . MS (ESI): [M+1]+ = 285.4 . Biological relevance: Part of antitubulin agents, highlighting the importance of the thienopyridine scaffold in medicinal chemistry .
Substituent-Driven Comparisons
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Key Differences: Contains an imidazopyridine core (vs. thienopyridine) with cyano, nitrophenyl, and oxo groups.
- Properties: Melting point: 243–245°C (higher than thienopyridine analogs due to rigid imidazole ring) . HRMS: Confirmed molecular accuracy (Δ < 0.001%) .
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16)
Sulfonamide-Containing Analogs
- Solubility : Sulfonamides improve aqueous solubility.
- Binding affinity : Piperidine and sulfonyl groups may interact with biological targets (e.g., enzymes or receptors).
Key Insights
- Core Heterocycle: Thienopyridine derivatives generally exhibit lower melting points than imidazopyridines, likely due to reduced ring rigidity .
- Substituent Impact: The benzamido-sulfonyl-piperidine group in the target compound may confer unique pharmacokinetic properties compared to amino or cyano-substituted analogs.
- Synthesis Challenges : Introducing sulfonamide groups typically requires additional steps (e.g., sulfonylation or amidation), which may reduce yield compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
